4-Chloropyridine-2-sulfonyl chloride
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Overview
Description
4-Chloropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3Cl2NO2S. It is a derivative of pyridine, where the pyridine ring is substituted with a chlorine atom at the 4-position and a sulfonyl chloride group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloropyridine-2-sulfonyl chloride can be synthesized through several methods. One common method involves the chlorination of 2-pyridinesulfonyl chloride. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the direct sulfonylation of 4-chloropyridine using chlorosulfonic acid (HSO3Cl) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Chloropyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation and reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction can be used under appropriate conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
4-Chloropyridine-2-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloropyridine-2-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various sulfonyl derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine with similar applications.
4-Chloropyridine: The parent compound of 4-chloropyridine-2-sulfonyl chloride, used as an intermediate in organic synthesis.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a sulfonyl chloride group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its isomers, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
4-chloropyridine-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWDIFEYNPWAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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